molecular formula C16H22N4OS B2711058 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 730997-76-9

4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2711058
CAS RN: 730997-76-9
M. Wt: 318.44
InChI Key: VRDNVZPPISQHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has been studied for its potential applications in scientific research. MPTT is a thiol-containing triazole derivative that has shown promise as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its low toxicity. 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol has been shown to have low toxicity in both in vitro and in vivo studies. However, one of the limitations of using 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions that could be pursued in the study of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol. One potential direction is the development of more efficient synthesis methods for 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol. Another potential direction is the study of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol in combination with other therapeutic agents for the treatment of cancer. Additionally, further research could be conducted to better understand the mechanism of action of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol and to identify other potential applications for this compound in scientific research.

Synthesis Methods

The synthesis of 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methoxyphenyl hydrazine with 1-(piperidin-1-yl)ethylamine to form the corresponding hydrazone. This is followed by the reaction of the hydrazone with carbon disulfide to form the dithiocarbazate. Finally, the dithiocarbazate is cyclized to form 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific research areas. One of the main areas of research has been its potential as a therapeutic agent for cancer. Studies have shown that 4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol has anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

4-(4-methoxyphenyl)-3-(1-piperidin-1-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12(19-10-4-3-5-11-19)15-17-18-16(22)20(15)13-6-8-14(21-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDNVZPPISQHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C2=CC=C(C=C2)OC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.